Naphthalen-1-yl but-1-en-1-ylcarbamate
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Overview
Description
Naphthalen-1-yl but-1-en-1-ylcarbamate is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a naphthalene ring fused with a butenylcarbamate group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl but-1-en-1-ylcarbamate typically involves the reaction of naphthalen-1-ylamine with but-1-en-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl but-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding this compound oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: this compound oxides.
Reduction: Reduced this compound derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Naphthalen-1-yl but-1-en-1-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Naphthalen-1-yl but-1-en-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it has been shown to inhibit the activity of β-1,3-glucanase, an enzyme involved in cell wall synthesis in fungi, thereby exhibiting antifungal activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl phenazine-1-carboxamide: Another naphthalene derivative with fungicidal properties.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with similar structural features and biological activities.
Uniqueness
Naphthalen-1-yl but-1-en-1-ylcarbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Biological Activity
Naphthalen-1-yl but-1-en-1-ylcarbamate is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as carbamates, which are characterized by the presence of the carbamate functional group (-NHCOO-). The structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been shown to inhibit the enzyme β-1,3-glucanase, which is crucial for fungal cell wall synthesis. This inhibition leads to the disruption of fungal growth, making it a candidate for developing antifungal agents.
Anti-inflammatory and Anticancer Activities
The compound has also been explored for its anti-inflammatory and anticancer properties. Studies suggest that it may modulate various signaling pathways involved in inflammation and cancer progression. For instance, it has been implicated in the inhibition of NF-kB activation, a key player in inflammatory responses and cancer cell proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's mechanism involves:
- Enzyme Inhibition : It inhibits enzymes involved in critical biological processes, such as β-1,3-glucanase in fungi.
- Signal Transduction Modulation : It affects pathways like NF-kB, influencing inflammatory responses and cellular proliferation .
Case Studies
A number of studies have investigated the effects of this compound on various cell lines:
Study | Cell Line | Effect Observed | Concentration |
---|---|---|---|
Chandrakar et al. (2020) | Fibroblast Cells | DNA damage observed | 0.42 mM (LC50) |
Soloneski & Larramendy (2010) | CHO-K1 Cells | Chromosomal aberrations | 10–300 μg/ml |
Tollstadius et al. (2019) | A549 Cells | Decreased cell viability | IC25 = 12.5 μM |
These studies highlight the compound's potential cytotoxic effects at varying concentrations, indicating a dose-dependent relationship with cellular viability and DNA integrity.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
naphthalen-1-yl N-[(E)-but-1-enyl]carbamate |
InChI |
InChI=1S/C15H15NO2/c1-2-3-11-16-15(17)18-14-10-6-8-12-7-4-5-9-13(12)14/h3-11H,2H2,1H3,(H,16,17)/b11-3+ |
InChI Key |
XCFYXQNPRGSDQN-QDEBKDIKSA-N |
Isomeric SMILES |
CC/C=C/NC(=O)OC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCC=CNC(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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